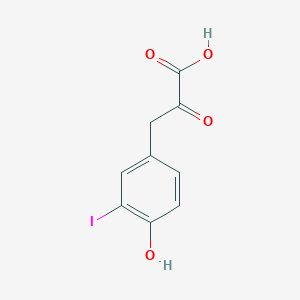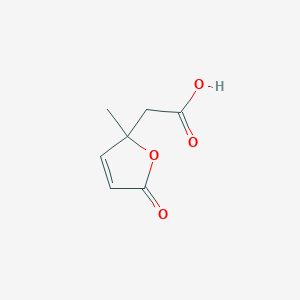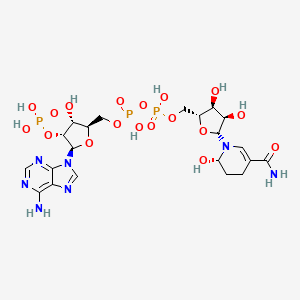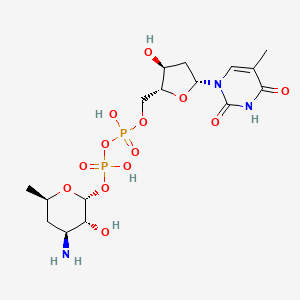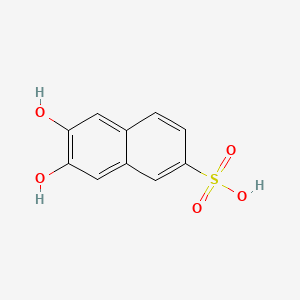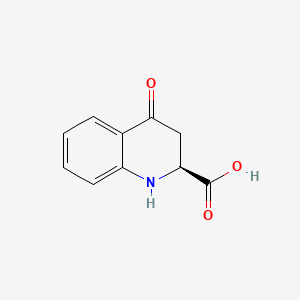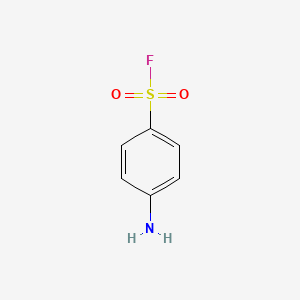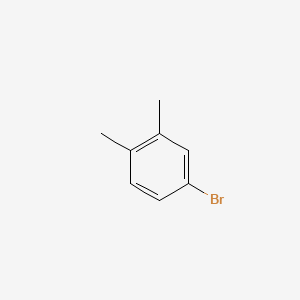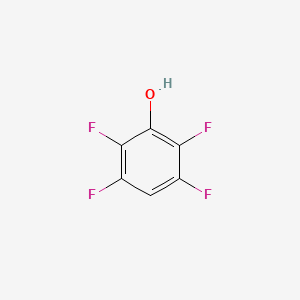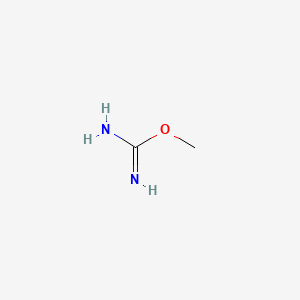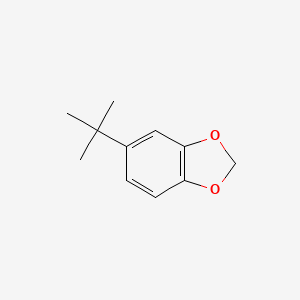
Physalin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physalin H is a naturally occurring compound belonging to the class of withanolides, which are highly oxidized steroids. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Physalin H can be synthesized through various chemical reactions, including oxidation and cyclization processes. The synthesis typically involves the use of starting materials such as lanosterol or other steroidal precursors. Key steps in the synthesis include:
Oxidation: Introduction of multiple oxygen-containing functional groups.
Cyclization: Formation of the characteristic secosteroid structure.
Purification: Techniques such as chromatography are used to isolate and purify this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from plant sources, particularly from Physalis species. The process includes:
Cultivation: Growing Physalis plants under controlled conditions.
Extraction: Using solvents to extract physalins from plant material.
Purification: Employing methods like high-performance liquid chromatography (HPLC) to purify this compound.
Chemical Reactions Analysis
Types of Reactions: Physalin H undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, enhancing its biological activity.
Reduction: Conversion of ketone groups to hydroxyl groups, altering its reactivity.
Substitution: Replacement of functional groups to modify its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products:
Oxidized Derivatives: Enhanced biological activity.
Reduced Derivatives: Modified reactivity and stability.
Substituted Derivatives: Altered chemical properties for specific applications.
Scientific Research Applications
Physalin H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal chemistry and synthesis.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies
Mechanism of Action
Physalin H exerts its effects through various molecular targets and pathways:
Hedgehog Pathway Inhibition: this compound inhibits the Hedgehog signaling pathway by suppressing the expression of Hedgehog-related proteins and impeding their binding to target proteins.
Quorum-Sensing Inhibition: this compound suppresses the quorum-sensing function of Staphylococcus aureus by binding to the AgrA protein, reducing the expression of virulence factors and inhibiting bacterial communication.
Comparison with Similar Compounds
- Physalin B
- Physalin D
- Physalin F
- Isophysalin B
Comparison:
- Physalin B: Similar in structure but differs in the position and number of oxygen-containing functional groups.
- Physalin D: Exhibits different biological activities, such as promoting macrophage polarization.
- Physalin F: Known for its inhibitory effects on the Wnt/β-catenin signaling pathway.
- Isophysalin B: Similar to Physalin H but with variations in its molecular structure and biological activity .
This compound stands out due to its potent inhibition of the Hedgehog signaling pathway and quorum-sensing function, making it a unique and valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
70241-09-7 |
|---|---|
Molecular Formula |
C28H31ClO10 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
(1R,2S,5S,8S,9S,14R,15R,17R,18R,21S,24R,26S,27R)-14-chloro-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H31ClO10/c1-22-10-17-24(3)28-18(22)19(32)27(39-28,36-11-14(22)20(33)37-17)13-9-16(31)25(29)7-4-5-15(30)23(25,2)12(13)6-8-26(28,35)21(34)38-24/h4-5,12-14,16-18,31,35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18+,22+,23-,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
YNEPXUIPALKHAU-URURCIEQSA-N |
SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)Cl)O)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C |
melting_point |
238-240°C |
physical_description |
Solid |
Synonyms |
6,7-dehydrophysalin H 6-deoxyphysalin H physalin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


